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Introduction to Barasertib and Its Research
Significance

Barasertib (AZD1152) is a highly selective Aurora B kinase inhibitor that has emerged as a promising

anticancer therapeutic candidate, particularly for hematological malignancies and solid tumors

characterized by specific genetic alterations. As a prodrug, Barasertib is rapidly converted in serum to its

more active form, barasertib-hydroxy quinazoline pyrazol anilide (barasertib-hQPA), which exerts potent

inhibition of Aurora B kinase activity with an IC50 of 0.37 nM in cell-free assays while demonstrating

significantly less activity against Aurora A (IC50 = 1369 nM). This remarkable selectivity profile,

approximately 3,700-fold greater for Aurora B over Aurora A, underpins its unique mechanism of action and

differentiates it from pan-Aurora kinase inhibitors in development. [1] [2]

The significance of Barasertib in oncology research stems from Aurora B's crucial role as the catalytic

component of the Chromosomal Passenger Complex (CPC), which regulates key mitotic processes including

chromosome alignment, segregation, and cytokinesis. Inhibition of Aurora B kinase activity disrupts

proper chromosome segregation and cytokinesis, leading to the generation of polyploid cells that

subsequently undergo apoptotic cell death or senescence. This mechanism is particularly relevant in cancer

types with high proliferative indices and specific genetic vulnerabilities, such as MYC family

amplifications in small cell lung cancer and acute myeloid leukemia. The compound's progression through
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phase I/II clinical trials has demonstrated promising activity in elderly patients with acute myeloid leukemia,

warranting further investigation into its potential across various cancer indications. [3] [4]

Chemical Properties and Mechanism of Action

Chemical Characteristics

Barasertib belongs to the class of organic compounds known as quinazolinamines, characterized by a

heterocyclic aromatic structure containing a quinazoline moiety substituted by amine groups. Its systematic

IUPAC name is (2-{ethyl[3-({4-[(3-{[(3-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-5-

yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethoxy)phosphonic acid, with a molecular formula of

C₂₆H₃₁FN₇O₆P and a molecular weight of 587.54 g/mol. The compound exists as a phosphate prodrug that

requires enzymatic conversion by phosphatases in serum to release the active moiety, barasertib-hQPA,

which possesses the actual kinase inhibitory activity. This prodrug strategy enhances the compound's

solubility and bioavailability for clinical administration while ensuring targeted activation at the site of

action. [5] [2]

Molecular Mechanism of Action

Barasertib's primary mechanism involves potent and selective inhibition of Aurora B kinase, a key

regulator of mitosis. The active metabolite, barasertib-hQPA, functions as an ATP-competitive inhibitor

that binds to the kinase domain of Aurora B with high affinity. Structural analyses reveal that the selectivity

for Aurora B over Aurora A is largely attributed to interactions with specific residues in the kinase domain;

notably, the Glu177 residue in Aurora B forms hydrogen bonds with barasertib, while the corresponding

residue in Aurora A is replaced by threonine (Thr217), resulting in reduced binding affinity. More recent

investigations suggest that the Arg159 residue of Aurora B and binding interactions in the rear hydrophobic

pocket are also crucial for determining barasertib's selectivity profile. [3]

At the cellular level, Barasertib induces chromosome misalignment and cytokinesis failure, leading to the

accumulation of cells with 4N/8N DNA content and the formation of multinucleated giant cells. This

aberrant polyploidization activates multiple cell death pathways, including mitotic catastrophe and
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apoptosis, particularly in rapidly dividing cancer cells. Recent research has uncovered additional

mechanisms beyond direct mitotic disruption, including inhibition of glucose metabolism through

downregulation of key metabolic enzymes (GLUT1, LDHA, HK2) via induction of ribosomal protein S7

(RPS7) and subsequent suppression of c-Myc transcriptional activity. This metabolic dimension to

Barasertib's mechanism of action provides insights into its potential efficacy against tumors with specific

metabolic dependencies. [6] [2] [3]

Preclinical Research Profiles

Anticancer Efficacy Across Cancer Types

Table 1: Preclinical Efficacy of Barasertib Across Various Cancer Models

Cancer
Type

Model
System

Key Findings
Effective
Concentration/Dose

Proposed
Biomarkers

Small Cell
Lung Cancer

(SCLC)

23 SCLC
cell lines

9/23 lines very
sensitive with IC₅₀ < 50

nM; >75% growth
inhibition at 100 nM

IC₅₀ < 50 nM cMYC amplification
(p=0.018), cMYC

gene expression
(p=0.026)

Acute
Myeloid

Leukemia

MOLM13
xenograft

Significant tumor
growth suppression

25 mg/kg single dose Unknown

Multiple

Myeloma

5 MM cell

lines

Cell cycle arrest,

mitochondrial ROS-
driven cell death,

polyploidy

Variable by cell line Unknown

Colon,

Breast, Lung
Cancers

Various

xenografts

Dose-dependent tumor

growth inhibition

10-150 mg/kg/day Unknown
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Cancer
Type

Model
System

Key Findings
Effective
Concentration/Dose

Proposed
Biomarkers

Gastric

Cancer

Cell lines Reduced glucose

uptake and lactate
production; decreased

GLUT1, LDHA, HK2

Dose-dependent AURKB expression

correlated with c-
Myc, GLUT1, LDHA

Preclinical studies have demonstrated Barasertib's broad anticancer activity across diverse tumor types. In

small cell lung cancer models, sensitivity to Barasertib strongly correlated with cMYC amplification and

elevated cMYC gene expression, with approximately 39% of tested SCLC lines exhibiting high sensitivity

(IC₅₀ < 50 nM). The drug effectively inhibited tumor growth in xenograft models established from SCLC

lines with high cMYC expression but without cMYC amplification, suggesting that both genetic and

expression markers may predict response. Similarly, in multiple myeloma models, Barasertib induced cell

cycle arrest and mitochondria-related cell death through mechanisms involving increased mitochondrial

reactive oxygen species (mROS) and disruption of mitochondrial potential. [1] [3]

The antitumor efficacy of Barasertib extends to solid tumors, with studies demonstrating dose-dependent

tumor growth inhibition in colon, breast, and lung cancer xenograft models at doses ranging from 10-150

mg/kg/day. Complete tumor growth inhibition was observed in some models, highlighting the compound's

potent anticancer activity. In gastric cancer cells, Barasertib was found to modulate cancer cell metabolism

by inhibiting glucose uptake and lactate production, suggesting that its antitumor effects extend beyond

direct mitotic disruption to encompass metabolic reprogramming of cancer cells. [6] [2]

Pharmacokinetic and Pharmacodynamic Properties

Table 2: Pharmacokinetic Parameters of Barasertib and Active Metabolite

Parameter
Barasertib
(prodrug)

Barasertib-hQPA (active
metabolite)

Notes

Conversion Rapid conversion in

serum

Formed by phosphatase

cleavage

Complete conversion
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Parameter
Barasertib
(prodrug)

Barasertib-hQPA (active
metabolite)

Notes

Half-life Approximately 50

hours

44.6-162 hours Dose schedule-dependent

Clearance Rapid elimination Slow clearance Primarily fecal elimination

Dose
Proportionality

Linear and
proportional

Higher plasma
concentrations observed

Administration
Route

Intravenous
infusion

N/A 2-hour or 48-hour infusion, or
7-day continuous infusion

Population pharmacokinetic/pharmacodynamic modeling based on data from phase I trials has informed

optimal dosing strategies for Barasertib. The relationship between barasertib-hQPA plasma concentrations

and neutrophil count fluctuation has been characterized using a semi-mechanistic model, enabling

prediction of maximum tolerated doses and safe starting doses for clinical trials. This model adequately

described the time course of neutrophil count changes, a key dose-limiting toxicity, and supported the

feasibility of a two-stage model-based design for phase I trials of Barasertib. The application of such

modeling approaches could potentially reduce the number of patients treated at subtherapeutic dose levels in

future clinical development. [7]

The pharmacodynamic effects of Barasertib have been characterized through both in vitro and in vivo

studies. Treatment with Barasertib results in dose-dependent induction of polyploidy, followed by apoptosis

in sensitive cancer cells. These effects are accompanied by molecular signatures of Aurora B inhibition,

including reduced phosphorylation of histone H3 at serine 10, a direct substrate of Aurora B kinase. The

onset and duration of these pharmacodynamic effects have been characterized in relation to pharmacokinetic

parameters, providing insights into the relationship between drug exposure and biological activity. [1] [3]

Clinical Trial Findings

Phase I/II Studies in Acute Myeloid Leukemia
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Clinical investigations of Barasertib have demonstrated promising activity in acute myeloid leukemia,

particularly in elderly patients considered unsuitable for intensive induction therapy. In a phase I/II dose-

escalation trial enrolling 64 AML patients receiving Barasertib as a 7-day continuous infusion every 21

days, the maximum tolerated dose was established at 1,200 mg. The phase II portion of this study

demonstrated that Barasertib monotherapy achieved a combined complete remission (CR and CRi) rate of

35.4% in elderly patients with newly diagnosed AML, significantly higher than the 11.5% observed with

low-dose cytosine arabinoside (LDAC). Notably, median overall survival trended longer in the Barasertib

group (8.2 months versus 4.2 months with LDAC), though this difference did not reach statistical

significance in the relatively small study. [4]

The safety profile of Barasertib in AML patients was characterized primarily by hematological toxicities,

with febrile neutropenia occurring in 50% of patients and stomatitis/mucositis in 29% in the randomized

phase II study. Grade ≥3 adverse events were more frequently observed with Barasertib (83%) compared to

LDAC (69%), though these were generally manageable with appropriate supportive care and dose delays.

Interestingly, the combination of Barasertib with LDAC in a phase I study demonstrated an overall response

rate of 45% (including CR, CRi, and PR) in 22 elderly patients with newly diagnosed AML, suggesting

potential synergies between these agents. The MTD of Barasertib in combination with LDAC was

established at 1,000 mg. [4]

Clinical Studies in Solid Tumors

Barasertib has also been evaluated in patients with advanced solid tumors. In a phase I open-label, dose-

escalation study involving 59 patients with solid malignancies, Barasertib was administered via two-hour

intravenous infusion either weekly (schedule A) or every two weeks (schedule B). The maximum tolerated

doses were established at 200 mg for schedule A and 450 mg for schedule B. The dose-limiting toxicity was

primarily neutropenia, consistent with the mechanism of Aurora B inhibition in rapidly dividing

hematopoietic cells. Pharmacokinetic analyses revealed linear, dose-proportional absorption with a terminal

half-life of approximately 50 hours. [4]

Despite the primary dose-limiting hematological toxicity, disease stabilization was observed in 15 patients

with solid tumors, with two patients (one with adenocarcinoma of unknown primary and one with adenoid

cystic carcinoma) experiencing prolonged disease stabilization lasting 8 and 16 months, respectively. These

findings suggest that while Barasertib's single-agent activity in solid tumors may be limited to specific
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histological subtypes, certain patients may derive significant clinical benefit, highlighting the need for

biomarker development to identify responsive patient populations. [4]

Experimental Protocols and Methodologies

In Vitro Assessment of Antiproliferative Activity

Protocol Title: Determination of IC₅₀ Values in Cancer Cell Lines

Purpose: To quantitatively evaluate the sensitivity of cancer cell lines to Barasertib by determining the

half-maximal inhibitory concentration (IC₅₀) for cell proliferation.

Materials and Reagents:

Barasertib-hQPA (active metabolite; CAS 722543-31-9)

Target cancer cell lines (e.g., SCLC, AML, multiple myeloma)
Appropriate cell culture media and supplements

96-well tissue culture plates
Cell proliferation assay kit (e.g., MTT, XTT, or CellTiter-Glo)

Microplate reader

Procedure:

Cell Plating: Harvest exponentially growing cells and seed in 96-well plates at densities of 1-5×10³
cells/well in 100 μL complete medium. Include medium-only wells as blanks.

Drug Treatment: After 24 hours, prepare serial dilutions of Barasertib-hQPA in complete medium
(typical range: 0.1 nM to 10 μM) and add to cells in triplicate.

Incubation: Incubate cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
Viability Assessment: Add 20 μL of MTT solution (5 mg/mL) per well and incubate for 2-4 hours.

Subsequently, solubilize formed formazan crystals with 100 μL DMSO and measure absorbance at
570 nm with a reference filter of 630 nm.

Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀

values using non-linear regression analysis (four-parameter logistic curve). [1] [8]

Notes: For SCLC lines, sensitivity is defined as IC₅₀ < 50 nM and >75% growth inhibition at 100 nM.

Correlation with genetic features (e.g., cMYC amplification) should be assessed using genomic data.
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In Vivo Efficacy Assessment in Xenograft Models

Protocol Title: Evaluation of Antitumor Efficacy in Mouse Xenograft Models

Purpose: To assess the in vivo efficacy of Barasertib against human tumor xenografts in immunodeficient

mice.

Materials and Reagents:

Barasertib (prodrug form)

Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)
Human cancer cells for xenograft establishment

Vehicle for drug formulation (appropriate for intravenous administration)
Calipers for tumor measurement

Procedure:

Xenograft Establishment: Harvest exponentially growing human cancer cells and subcutaneously
inject 5-10×10⁶ cells (in Matrigel if necessary) into the flank of mice.

Randomization: When tumors reach approximately 100-150 mm³, randomize mice into treatment
groups (n=6-10).

Drug Administration: Administer Barasertib intravenously at predetermined doses (e.g., 25-150
mg/kg/day) via 2-hour infusion, 48-hour infusion, or 7-day continuous infusion using osmotic

minipumps. Include vehicle control group.
Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor

volume using the formula: Volume = (Length × Width²) / 2.
Endpoint Analysis: Continue treatment for 3-4 weeks. Calculate tumor growth inhibition (TGI) as:

TGI (%) = [1 - (Final volumeₜᵣₑₐₜₜₑd - Initial volumeₜᵣₑₐₜₜₑd) / (Final volume꜀ₒₙₜᵣₒₗ - Initial volume꜀ₒₙₜᵣₒₗ)] ×
100.

Statistical Analysis: Compare tumor volumes between groups using appropriate statistical tests
(e.g., two-way ANOVA with post-hoc tests). [1] [2]

Notes: Monitor mice for signs of toxicity, including body weight loss, lethargy, or moribund state. Dose

adjustments may be necessary based on tolerability.

Signaling Pathways and Experimental Workflows
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Barasertib Mechanism of Action Signaling Pathway
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Diagram 1: Barasertib mechanism of action signaling pathway. Barasertib selectively inhibits Aurora B

kinase, disrupting chromosomal passenger complex function and histone H3 phosphorylation, leading to

mitotic defects and polyploidy. Subsequent cell fate decisions include apoptosis or senescence. Additional

effects involve RPS7-mediated c-Myc suppression and metabolic modulation.

Combination Therapy Experimental Workflow
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Diagram 2: Experimental workflow for Barasertib combination therapy development. The process begins

with cell line selection and monotherapy testing, proceeds to combination screening with various agents,

evaluates sequencing effects, explores mechanisms of action, and validates promising combinations in vivo.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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